![molecular formula C16H31N3O3 B14798171 Tert-butyl 2-[[2-aminopropanoyl(propan-2-yl)amino]methyl]pyrrolidine-1-carboxylate](/img/structure/B14798171.png)
Tert-butyl 2-[[2-aminopropanoyl(propan-2-yl)amino]methyl]pyrrolidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 2-[[2-aminopropanoyl(propan-2-yl)amino]methyl]pyrrolidine-1-carboxylate: is a complex organic compound with a unique structure that includes a pyrrolidine ring, an aminopropanoyl group, and a tert-butyl ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-[[2-aminopropanoyl(propan-2-yl)amino]methyl]pyrrolidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor.
Introduction of the Aminopropanoyl Group: The aminopropanoyl group is introduced through an amide coupling reaction, using reagents such as carbodiimides or other coupling agents.
Attachment of the Tert-butyl Ester: The final step involves the esterification of the carboxyl group with tert-butyl alcohol under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl 2-[[2-aminopropanoyl(propan-2-yl)amino]methyl]pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the aminopropanoyl group or the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 2-[[2-aminopropanoyl(propan-2-yl)amino]methyl]pyrrolidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of tert-butyl 2-[[2-aminopropanoyl(propan-2-yl)amino]methyl]pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, receptor agonist, or antagonist, depending on its structure and functional groups. Detailed studies on its binding affinity, molecular interactions, and effects on cellular pathways are essential to understand its mechanism of action fully.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tert-butyl (S)-(1-((2-(dimethylamino)ethyl)(methyl)amino)propan-2-yl)carbamate
- Tert-butyl 3-(2-aminoethoxy)propanoate
- 2-Propanol, 2-methyl-
Uniqueness
Tert-butyl 2-[[2-aminopropanoyl(propan-2-yl)amino]methyl]pyrrolidine-1-carboxylate is unique due to its specific combination of functional groups and structural features
Eigenschaften
Molekularformel |
C16H31N3O3 |
|---|---|
Molekulargewicht |
313.44 g/mol |
IUPAC-Name |
tert-butyl 2-[[2-aminopropanoyl(propan-2-yl)amino]methyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C16H31N3O3/c1-11(2)19(14(20)12(3)17)10-13-8-7-9-18(13)15(21)22-16(4,5)6/h11-13H,7-10,17H2,1-6H3 |
InChI-Schlüssel |
BVGLIYXLEXRKAH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N(CC1CCCN1C(=O)OC(C)(C)C)C(=O)C(C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[4-[3-fluoro-4-[4-(2-methylprop-2-enoyloxy)phenyl]phenyl]phenyl] 2-methylprop-2-enoate](/img/structure/B14798092.png)
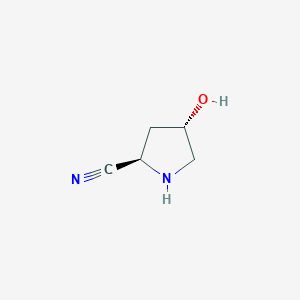
![(6-Chloro-2-oxo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazin-3-yl)acetic acid methyl ester](/img/structure/B14798109.png)
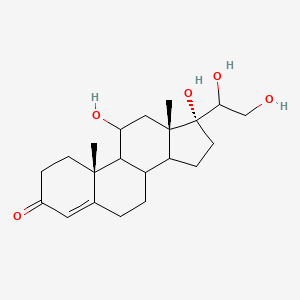
![tert-butyl (2S)-2-[(1R,2R)-3-[[(1R,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidine-1-carboxylate](/img/structure/B14798113.png)
![3-chloro-N'-[(2E)-3-(4-fluorophenyl)prop-2-enoyl]-1-benzothiophene-2-carbohydrazide](/img/structure/B14798135.png)
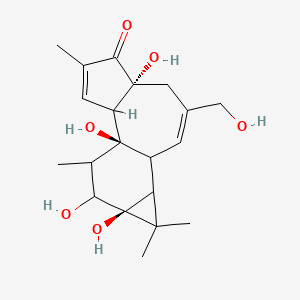
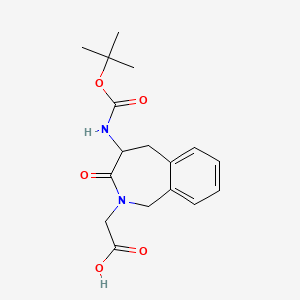
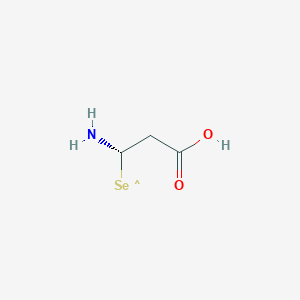
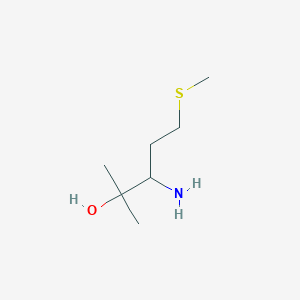
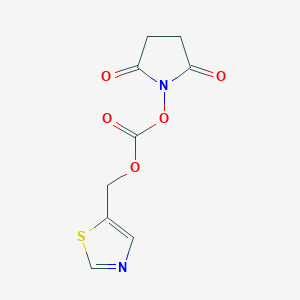

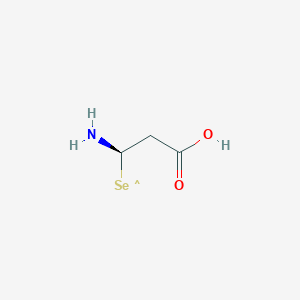
![1-[4-Methyl-6-(methylamino)pyrimidin-2-yl]piperidine-4-carboxamide](/img/structure/B14798191.png)
